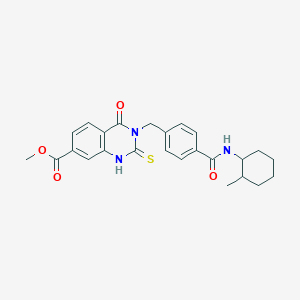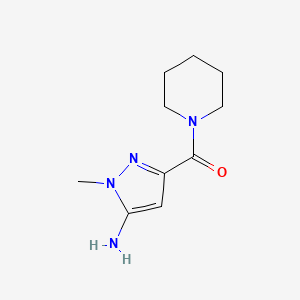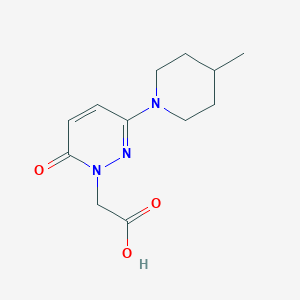![molecular formula C23H18BrN3O2 B2400361 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide CAS No. 136987-58-1](/img/structure/B2400361.png)
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a complex organic compound with the molecular formula C23H18BrN3O2 This compound is known for its unique structure, which includes a quinoline ring substituted with a bromine atom and a phenyl group, connected to a phenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide typically involves multiple steps, starting with the formation of the quinoline core. The quinoline ring can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide.
Next, the brominated quinoline is coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a base such as potassium carbonate. The phenoxyacetohydrazide moiety is introduced by reacting the phenoxyacetic acid with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the hydrazide group.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or hydrazide derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells. It may also inhibit enzymes involved in inflammatory pathways, reducing inflammation and pain.
Comparison with Similar Compounds
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide can be compared with other quinoline derivatives and hydrazides:
Similar Compounds: 6-Bromo-4-phenylquinoline, 2-phenoxyacetic acid hydrazide, and 4-phenylquinoline-2-carboxylic acid hydrazide.
Uniqueness: The presence of both the quinoline and phenoxyacetohydrazide moieties in a single molecule makes it unique, providing a combination of properties from both functional groups
Properties
IUPAC Name |
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-17-8-11-21-20(12-17)19(15-4-2-1-3-5-15)13-22(26-21)16-6-9-18(10-7-16)29-14-23(28)27-25/h1-13H,14,25H2,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXWHLIDUJTINK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
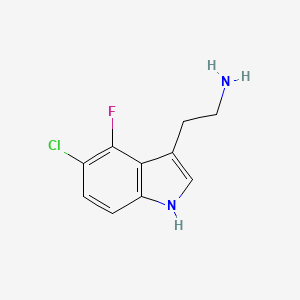
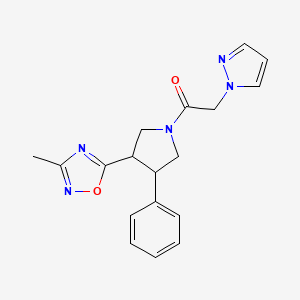

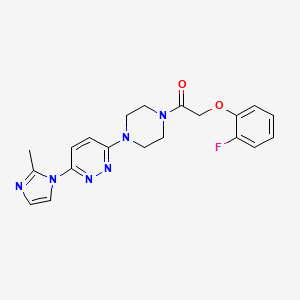
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)
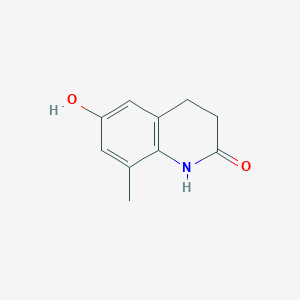
![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)
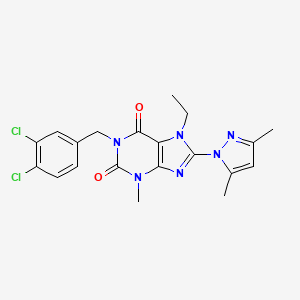
![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)
